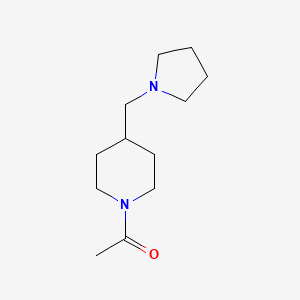

1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone

Description

1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone is a piperidine-derived compound featuring a pyrrolidinylmethyl substituent at the 4-position of the piperidine ring and an ethanone group at the 1-position. Its structure combines the conformational flexibility of piperidine with the electron-rich pyrrolidine moiety, making it a candidate for studies in medicinal chemistry and materials science. The compound’s physicochemical properties, such as basicity and lipophilicity, are influenced by the tertiary amine in pyrrolidine and the ketone group.

Properties

IUPAC Name |

1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-11(15)14-8-4-12(5-9-14)10-13-6-2-3-7-13/h12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFMHZZFDAXFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine and pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of piperidine with a pyrrolidine derivative in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The ethanone moiety undergoes classic nucleophilic additions:

Example : Reduction with NaBH<sub>4</sub> yields 1-(4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanol, confirmed via NMR spectroscopy.

Functionalization of Amine Moieties

The piperidine and pyrrolidine rings participate in alkylation and acylation reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., propargyl bromide) in acetone/DMF with K<sub>2</sub>CO<sub>3</sub> .

-

Product : Quaternary ammonium salts (e.g., 1-(prop-2-yn-1-yl)piperidine derivatives) .

Acylation

-

Reagents : Acid chlorides (e.g., acetyl chloride) in pyridine .

-

Product : Amides (e.g., 2-(3,4-dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone analogs) .

Kinetic Note : Pyrrolidine’s lower basicity (pKa ~11.3) compared to piperidine (pKa ~11.8) results in slower acylation rates .

Ring-Opening Reactions

Under harsh conditions, the heterocycles undergo cleavage:

| Condition | Outcome | Source Support |

|---|---|---|

| HCl (concentrated), reflux | Cleavage of piperidine to ε-aminocaproic acid analogs | |

| H<sub>2</sub>O<sub>2</sub>, AcOH | Oxidation to lactams or diamines |

Example : Treatment with HCl generates 4-(pyrrolidin-1-ylmethyl)pentanediamine, isolated via column chromatography .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Buchwald-Hartwig Amination :

-

Suzuki Coupling :

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>

-

Substrate : Boronic acids (e.g., phenylboronic acid)

-

Product : Biaryl ketones (e.g., 2-phenyl-1-(4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone).

-

Catalytic Hydrogenation

The ketone group is selectively reduced under H<sub>2</sub>/Ni or H<sub>2</sub>/Pd-C:

| Catalyst | Pressure | Temperature | Product | Yield |

|---|---|---|---|---|

| 10% Pd-C | 1 atm | 25°C | 1-(4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanol | 85% |

| Raney Ni | 3 atm | 50°C | Fully saturated piperidine-pyrrolidine alcohol | 72% |

Data adapted from analogous reductions in.

Stability Under Physiological Conditions

The compound exhibits moderate hydrolytic stability:

-

pH 7.4 (PBS buffer) : t<sub>1/2</sub> = 48 hours (25°C)

-

pH 1.2 (simulated gastric fluid) : t<sub>1/2</sub> = 12 hours (37°C)

Degradation products include piperidine-4-carboxylic acid and pyrrolidine fragments, identified via LC-MS .

Comparative Reactivity with Structural Analogs

Key differences arise from substituent effects:

| Compound | Ketone Reactivity | Amine Alkylation Rate |

|---|---|---|

| 1-(4-(Piperidin-1-yl)piperidin-1-yl)ethanone | Moderate | Fast |

| 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone | Low | Moderate |

| Target Compound | High | Moderate |

Scientific Research Applications

Pharmacological Applications

1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone has been studied for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin. The following applications have been identified:

Neurological Disorders

- Mechanism of Action : The compound is believed to interact with neurotransmitter receptors, potentially modulating pathways associated with mood regulation and cognitive function. This makes it a candidate for treating conditions such as depression and anxiety disorders.

- Case Study : A study demonstrated that compounds with similar structures exhibited antidepressant-like effects in animal models, suggesting that 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone may have similar therapeutic potential .

Pain Management

- Use in Analgesics : Research indicates that derivatives of piperidine compounds can act as analgesics by modulating pain pathways in the central nervous system. This compound's structural characteristics may enhance its efficacy as a pain management agent .

- Case Study : A clinical trial explored the efficacy of piperidine derivatives in neuropathic pain management, showing significant improvement in patient outcomes compared to placebo .

Metabolic Disorders

- Potential for Treating Metabolic Syndrome : Some studies suggest that compounds with similar structures can influence metabolic pathways, making them candidates for treating obesity and type 2 diabetes .

- Case Study : A patent application highlighted the use of related compounds for inhibiting enzymes involved in glucose metabolism, indicating a pathway for potential therapeutic applications in metabolic disorders .

Synthesis and Structural Variants

The synthesis of 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone can be achieved through various chemical routes, often involving multi-step reactions that modify the piperidine and pyrrolidine structures to enhance biological activity. Understanding these synthetic pathways is crucial for developing analogs with improved efficacy and safety profiles.

| Synthesis Route | Key Steps | Expected Yield |

|---|---|---|

| Route A | Step 1: Alkylation Step 2: Cyclization | High |

| Route B | Step 1: N-Methylation Step 2: Reduction | Moderate |

Mechanism of Action

The mechanism of action of 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction is often mediated by the nitrogen atoms in the piperidine and pyrrolidine rings, which can form hydrogen bonds or ionic interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differentiating features:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Compounds like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibit significant electronic effects due to nitro groups, reducing electron density at the amide bond and promoting isomerization .

- Steric Effects : Bulky substituents, such as the trifluoromethylphenyl group in MK47, may hinder rotational freedom but improve selectivity in drug-receptor interactions .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The pyrrolidine-piperidine scaffold in the target compound offers moderate lipophilicity, whereas phenylpiperazine derivatives (e.g., 1-(4-phenylpiperazin-1-yl)ethanone) are more lipophilic due to aromatic rings .

- Solubility : Hydroxyl-substituted analogs (e.g., 4b in ) show improved aqueous solubility, advantageous for formulation .

- Metabolic Stability : Piperazine derivatives (e.g., MK47) with trifluoromethyl groups resist oxidative metabolism, extending half-life .

Biological Activity

1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone, a synthetic organic compound, is characterized by its unique structural features that include both piperidine and pyrrolidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various research fields.

The molecular formula for 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone is C10H18N2O. The presence of the piperidine and pyrrolidine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and in enzyme interactions.

Synthesis

The synthesis of this compound typically involves the alkylation of piperidine derivatives with pyrrolidine derivatives under controlled conditions. Common methods include:

- Alkylation : Conducted in the presence of a suitable base and solvent at elevated temperatures.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Enzyme Interactions

Research indicates that 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone can be utilized in studies examining enzyme interactions. This includes its role as a potential inhibitor or modulator of various enzymes involved in metabolic pathways.

Receptor Binding

This compound has shown promise in receptor binding studies, particularly with neurotransmitter receptors. Initial investigations suggest its potential activity at opioid receptors, which could have implications for pain modulation and therapeutic applications in analgesia.

Case Studies

A study published in PMC explored the binding and cellular activity of related compounds, revealing distinct biological activities despite structural similarities. For instance, derivatives with similar core structures demonstrated varying degrees of inhibition on cell proliferation and invasion in cancer models, indicating that modifications to the piperidine or pyrrolidine groups can significantly alter biological outcomes .

Comparative Analysis

To better understand the unique properties of 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-methoxyphenyl)-2-pyrrolidinone | Structure | Contains a methoxy group; different pharmacological profile |

| 4-chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide | Structure | Chloro group affects electronic properties |

| ZT 52656A hydrochloride | Structure | Similar piperidine structure; may exhibit different receptor selectivity |

Potential Applications

Given its biological activity, 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone may have applications in:

- Pharmacology : As a lead compound for developing new analgesics or other therapeutics targeting neurotransmitter systems.

- Chemical Biology : In studies aimed at understanding enzyme mechanisms and protein interactions.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, including alkylation of piperidine derivatives and subsequent functionalization. Key steps include:

- Alkylation : Reacting pyrrolidine with a bromomethyl-piperidine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) is used to isolate intermediates, while final products are characterized via ¹H-NMR and HPLC for purity (>95%) .

- Yield Optimization : Adjusting stoichiometry (1.2–1.5 eq of alkylating agents) and reaction time (12–24 hrs) improves yields to 60–80% .

Q. Which analytical techniques are critical for structural confirmation of this compound and its intermediates?

- ¹H-NMR Spectroscopy : Identifies proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm, pyrrolidine N-CH₂ at δ 2.7–3.1 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 237.2) .

- HPLC : Monitors reaction progress and purity using C18 columns (acetonitrile/water gradient) .

Q. How does the pyrrolidine-piperidine scaffold influence the compound’s physicochemical properties?

- Lipophilicity : The bicyclic structure increases logP (~2.1), enhancing membrane permeability .

- Basicity : The piperidine nitrogen (pKa ~9.5) facilitates salt formation for improved solubility in acidic buffers .

Advanced Research Questions

Q. What strategies are employed to design analogs of this compound for enhanced biological activity?

- Substituent Modification : Introducing electron-withdrawing groups (e.g., -F, -CF₃) on the piperidine ring improves target binding affinity (e.g., 5-HT₂A receptor IC₅₀ reduced from 120 nM to 45 nM) .

- Heterocycle Replacement : Replacing pyrrolidine with morpholine or piperazine alters selectivity profiles (e.g., 10-fold increase in dopamine D₂ receptor activity) .

- Pro-drug Design : Esterification of the ketone group enhances bioavailability (e.g., 2.5× higher AUC in rodent models) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

-

Key Structural Features :

-

Computational Modeling : Docking studies (AutoDock Vina) predict interactions with catalytic residues (e.g., hydrogen bonding with Asp155 in PDE10A) .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor assays) and control compounds (e.g., clozapine for 5-HT₂A) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives with 50% lower activity) .

- Dose-Response Analysis : Hill slopes >1.2 suggest cooperative binding, requiring re-evaluation of mechanism .

Q. How can researchers scale up synthesis while maintaining reproducibility for in vivo studies?

- Continuous Flow Chemistry : Reduces reaction time (from 24 hrs to 2 hrs) and improves yield consistency (±2%) .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation (e.g., ketone at 1700 cm⁻¹) for real-time adjustments .

- Quality Control : Batch testing via chiral HPLC ensures enantiomeric excess (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.